1-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a benzodioxole ring, a quinoxaline ring, and a urea moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Quinoxaline Synthesis: The quinoxaline ring can be synthesized from the condensation of o-phenylenediamine with a diketone.
Urea Formation: The final step involves the reaction of the benzodioxole intermediate with the quinoxaline derivative in the presence of a suitable isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)amine: Similar structure but with an amine group instead of a urea moiety.
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)carbamate: Similar structure but with a carbamate group.
Uniqueness
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea is unique due to the presence of both benzodioxole and quinoxaline rings, which may confer specific biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dipyridin-2-ylquinoxalin-6-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N6O3/c34-27(30-15-17-7-10-23-24(13-17)36-16-35-23)31-18-8-9-19-22(14-18)33-26(21-6-2-4-12-29-21)25(32-19)20-5-1-3-11-28-20/h1-14H,15-16H2,(H2,30,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOPVMJZBFHXGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=N5)C6=CC=CC=N6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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